molecular formula C6H7F3N4 B2750045 N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine CAS No. 1250116-04-1

N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine

Cat. No. B2750045
CAS RN: 1250116-04-1
M. Wt: 192.145
InChI Key: DNKJGXYIUDKWAV-UHFFFAOYSA-N
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Description

N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine, also known as TFEPD, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. TFEPD belongs to the class of pyrimidine derivatives and has a molecular formula of C7H8F3N5.

Scientific Research Applications

Flame Retardants in Lithium-Ion Batteries

Tris(2,2,2-trifluoroethyl) phosphate (TFP) is synthesized from N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine and serves as a flame-retardant additive in lithium-ion battery electrolytes. By reducing flammability, TFP enhances battery safety. Its concentration directly affects the self-ignition temperature (SET) of the electrolyte .

Anti-Fibrosis Activity

Novel 2-(pyridin-2-yl)pyrimidine derivatives, derived from this compound, have shown promising anti-fibrosis activity. These compounds outperform existing drugs like Pirfenidone in inhibiting fibrosis-related processes .

Spiro[pyrrolidin-3,2’-oxindoles] as Bioactive Molecules

The asymmetric [3 + 2] cycloaddition of trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones yields spiro[pyrrolidin-3,2’-oxindoles]. These compounds possess four consecutive stereocenters and exhibit potential bioactivity .

properties

IUPAC Name

2-N-(2,2,2-trifluoroethyl)pyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)3-13-5-11-1-4(10)2-12-5/h1-2H,3,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKJGXYIUDKWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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